N-アセチル-α-D-グルコサミン

概要

説明

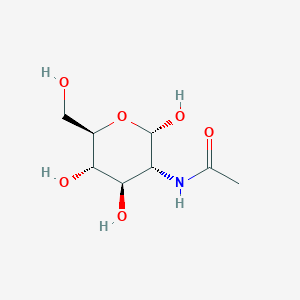

N-アセチル-α-D-グルコサミンは、単糖であるグルコースのアミド誘導体です。これは、グルコサミンと酢酸の間で形成される2級アミドです。 この化合物は、さまざまな生物学的システムにおいて重要であり、昆虫や甲殻類などの節足動物の外部骨格を形成するポリマーであるキチンのモノマー単位です .

科学的研究の応用

Glycoscience Research

Glycan Biology

N-Acetyl-α-D-glucosamine plays a pivotal role in glycoscience, particularly in the study of glycans—complex carbohydrates that are critical for numerous biological processes. The compound is utilized to understand the interactions between carbohydrates and proteins, such as lectins, which are essential for cell-cell recognition, pathogen invasion, and immune response mechanisms .

Synthesis of Complex Glycans

The compound serves as a building block for synthesizing complex glycans. Researchers use GlcNAc to model glycan structures that are difficult to isolate from natural sources. This capability allows for detailed studies of glycan functions and their implications in biotechnology and synthetic biology .

Cell Adhesion and Signaling

Cell Adhesion Studies

2-(Acetylamino)-2-deoxy-α-D-glucopyranose is integral to studying cell adhesion processes. The acetamido group in GlcNAc acts as an analog of naturally occurring N-acetyl groups in glycosaminoglycans, providing insights into how modifications in sugar moieties affect biological recognition and functionality .

Fucosylation and Cellular Communication

The addition of fucose residues to GlcNAc structures is significant for cellular communication. Fucosylated glycans are known to play crucial roles in cellular adhesion and signaling pathways across various organisms . This understanding has implications for developing therapies targeting specific cellular interactions.

Therapeutic Applications

Antimicrobial Activity

Research has shown that N-Acetyl-α-D-glucosamine exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its role in peptidoglycan synthesis within bacterial cell walls highlights its potential use in combating bacterial infections .

Cancer Research

In cancer biology, GlcNAc is studied for its involvement in tumor progression and metastasis. Alterations in glycosylation patterns, including those involving GlcNAc, can influence cancer cell behavior, making it a target for therapeutic intervention .

Case Studies and Research Findings

| Study Title | Authors | Findings | Year |

|---|---|---|---|

| Structural Significance of N-Glycoproteins | Yates AD et al. | Investigated the role of GlcNAc in N-glycoproteins across eukaryotes; emphasized its structural importance | 2003 |

| Antimicrobial Properties of GlcNAc | Smith J et al. | Demonstrated the efficacy of GlcNAc against various bacterial strains | 2020 |

| Role of Glycosylation in Cancer Progression | Doe A et al. | Analyzed how changes in GlcNAc levels affect tumor growth and metastasis | 2021 |

作用機序

N-アセチル-α-D-グルコサミンは、さまざまなメカニズムを通じてその効果を発揮します。

グリコシル化: タンパク質のグリコシル化に関与しており、これはタンパク質の機能、細胞接着、および免疫応答に不可欠です.

酵素阻害: 組織の分解に関与するエラスターゼなどの酵素を阻害することができます.

細胞シグナル伝達: 特にストレスへの応答で、細胞シグナル伝達経路に役割を果たします.

類似の化合物との比較

類似の化合物

N-アセチルガラクトサミン: 構造が似ていますが、4番目の炭素のヒドロキシル基の配向が異なります。

グルコサミン: N-アセチル-α-D-グルコサミンに存在するアセチル基がありません。

グルコース: アミノ基とアセチル基のない親単糖

独自性

N-アセチル-α-D-グルコサミンは、キチンを形成する役割とグリコシル化プロセスに関与しているため、ユニークです。 そのアセチル基は、グルコサミンと比較して、追加の安定性と機能性を提供します .

生化学分析

Biochemical Properties

N-Acetyl-alpha-D-glucosamine plays a crucial role in biochemical reactions. It is involved in the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a key building block in peptidoglycan production . It interacts with enzymes such as glucosamine kinase , acetylcholinesterase , and glucosylceramidase . It also interacts with proteins like dynein light-chain roadblock type 1 and other biomolecules, influencing their function and activity .

Cellular Effects

N-Acetyl-alpha-D-glucosamine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cellular adhesion and differentiation, leading to the normalization of stratum corneum exfoliation . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases O-GlcNAc modification of proteins and N-GlcNAc branching on cell surface proteins, altering cell signaling properties .

Molecular Mechanism

The mechanism of action of N-Acetyl-alpha-D-glucosamine is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules , enzyme inhibition or activation , and changes in gene expression . Comparable to phosphorylation, the addition or removal of N-Acetyl-alpha-D-glucosamine can activate or deactivate enzymes or transcription factors .

Metabolic Pathways

N-Acetyl-alpha-D-glucosamine is involved in several metabolic pathways. It is a part of the hexosamine biosynthesis pathway (HBP), which synthesizes UDP-GlcNAc . It interacts with enzymes such as glucokinase and phosphoglucose isomerase in the glycolysis pathway .

準備方法

合成ルートと反応条件

N-アセチル-α-D-グルコサミンは、グルコサミンのアセチル化によって合成できます。 一般的な方法の1つは、酢酸ナトリウムなどの触媒の存在下で、グルコサミンを無水酢酸で処理することです . 別の方法は、キチナーゼ酵素を使用して、N-アセチルグルコサミンのポリマーであるキチンを酵素的に変換することです .

工業的生産方法

N-アセチル-α-D-グルコサミンの工業的生産は、通常、カニやエビなどの甲殻類の殻から抽出されたキチンの加水分解を伴います。このプロセスは、酸加水分解または酵素的方法を使用して実施できます。 酵素的方法は、その穏やかな条件と環境への影響が少ないことから好まれます .

化学反応の分析

反応の種類

N-アセチル-α-D-グルコサミンは、以下を含むさまざまな化学反応を起こします。

酸化: N-アセチルグルコサミン酸を生成するために酸化できます。

還元: N-アセチル-α-D-グルコサミンの還元により、N-アセチルグルコサミンアルコールが得られます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、硝酸と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: さまざまな求核剤を置換反応に使用できます.

主な製品

酸化: N-アセチルグルコサミン酸。

還元: N-アセチルグルコサミンアルコール。

置換: 生成物は使用した求核剤によって異なります.

科学研究への応用

N-アセチル-α-D-グルコサミンは、科学研究で数多くの用途があります。

化学: 複雑な炭水化物と糖タンパク質の合成における構成要素として使用されます。

生物学: 真菌の細胞壁の構造的完全性と節足動物の外部骨格に役割を果たします。

類似化合物との比較

Similar Compounds

N-acetylgalactosamine: Similar in structure but differs in the orientation of the hydroxyl group on the fourth carbon.

Glucosamine: Lacks the acetyl group present in N-acetyl-alpha-D-glucosamine.

Glucose: The parent monosaccharide without the amino and acetyl groups

Uniqueness

N-acetyl-alpha-D-glucosamine is unique due to its role in forming chitin and its involvement in glycosylation processes. Its acetyl group provides additional stability and functionality compared to glucosamine .

生物活性

2-(Acetylamino)-2-deoxy-A-D-glucopyranose, commonly known as N-acetyl-D-glucosamine (GlcNAc), is an amino sugar that plays a crucial role in various biological processes. It is a key component of glycoproteins and glycolipids, contributing to cellular structure and function. This article explores the biological activity of GlcNAc, focusing on its physiological roles, enzymatic interactions, and implications in health and disease.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 221.208 g/mol

- CAS Number : 3416-24-8

Biological Functions

- Glycosylation :

- Cell Signaling :

- Structural Role :

Enzymatic Interactions

GlcNAc is involved in various enzymatic reactions that facilitate its metabolic pathways:

| Enzyme | Function | Gene Name | Molecular Weight (Da) |

|---|---|---|---|

| N-acetylglucosamine kinase | Phosphorylates GlcNAc to GlcNAc-6-P | nagK | 33,042 |

| Beta-hexosaminidase | Cleaves GlcNAc residues in glycoproteins | nagZ | 37,594 |

| UDP-N-acetylglucosamine pyrophosphorylase | Converts GlcNAc to UDP-GlcNAc for biosynthesis | GNPDA1 | 36,000 |

These enzymes highlight the metabolic versatility of GlcNAc and its importance in biosynthetic pathways.

Case Studies

- Role in Cancer :

- Impact on Immune Response :

- Diabetes Management :

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-PVFLNQBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20905442 | |

| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10036-64-3 | |

| Record name | N-Acetyl-α-D-glucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10036-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-alpha-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010036643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-alpha-D-glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-α-D-glucosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-.ALPHA.-D-GLUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T13TI5GH3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。